molecular formula C9H12FN3O4 B1585163 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine CAS No. 56632-83-8

2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine

Cat. No.: B1585163
CAS No.: 56632-83-8
M. Wt: 245.21 g/mol
InChI Key: NVZFZMCNALTPBY-PXBUCIJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine is a fluorinated nucleoside analog with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is structurally similar to cytidine, a nucleoside found in DNA and RNA, but with a fluorine atom replacing a hydroxyl group at the 2' position of the sugar moiety.

Scientific Research Applications

2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine has a wide range of applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in mechanistic studies.

  • Biology: Employed in studies of nucleoside metabolism and nucleotide synthesis pathways.

  • Medicine: Investigated for its antiviral and anticancer properties. It has shown potential in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis.

  • Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2’-Fluoro-2’-deoxy-arabinofuranosyl-cytidine involves targeting the viral polymerase enzyme . This impedes the research and development of viral DNA and hinders replication . It also has been shown to be substrates of RNase H .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine typically involves the following steps:

  • Protection of the hydroxyl groups: on the ribose sugar using protecting groups such as acetyl or benzyl groups.

  • Fluorination: of the 2' position of the ribose sugar using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

  • Coupling: of the fluorinated sugar with cytosine using a glycosylation reaction, often facilitated by promoters like triflic acid or boron trifluoride etherate.

  • Deprotection: of the hydroxyl groups to yield the final product.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the above synthetic routes for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the cytosine base to uracil or other oxidized derivatives.

  • Reduction: Reduction of the cytosine base to form aminomethylcytosine.

  • Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or osmium tetroxide, under acidic or neutral conditions.

  • Reduction: Reagents such as lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Uracil derivatives, 5-hydroxymethylcytosine, etc.

  • Reduction: Aminomethylcytosine, other reduced cytosine derivatives.

  • Substitution: Fluorinated cytosine derivatives with different functional groups.

Comparison with Similar Compounds

2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine is similar to other nucleoside analogs such as 2'-deoxycytidine and 5-fluorouracil. its unique fluorine atom confers distinct biochemical properties and enhanced antitumor activity. Other similar compounds include:

  • 2'-Deoxycytidine: A natural nucleoside found in DNA.

  • 5-Fluorouracil: A widely used chemotherapeutic agent.

  • Gemcitabine: Another fluorinated nucleoside analog with antitumor activity.

Properties

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZFZMCNALTPBY-PXBUCIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205208
Record name 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56632-83-8
Record name 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-FLUORO-2'-DEOXY-ARABINOFURANOSYL-CYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/688292GL11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine
Reactant of Route 2
2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine
Reactant of Route 3
2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine
Reactant of Route 4
2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine
Reactant of Route 5
2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine
Reactant of Route 6
2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.